molecular formula C23H15ClN2O5S B11601322 4-{[(4Z)-4-[(4-Chlorobenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-YL]amino}benzoic acid

4-{[(4Z)-4-[(4-Chlorobenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-YL]amino}benzoic acid

Cat. No.: B11601322
M. Wt: 466.9 g/mol
InChI Key: ZKBSNQCJEHRCRN-QOMWVZHYSA-N
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Description

4-{[(4Z)-4-[(4-Chlorobenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-YL]amino}benzoic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a benzoic acid moiety, and a chlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4Z)-4-[(4-Chlorobenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-YL]amino}benzoic acid typically involves multiple steps:

    Formation of the Naphthalene Derivative: The initial step involves the synthesis of the naphthalene derivative through a Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and a naphthalene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Chlorobenzenesulfonyl Group: The next step is the sulfonylation of the naphthalene derivative using chlorobenzenesulfonyl chloride in the presence of a base like pyridine.

    Formation of the Imine: The imine formation is achieved by reacting the sulfonylated naphthalene derivative with an amine under acidic conditions.

    Coupling with Benzoic Acid: Finally, the imine derivative is coupled with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the imine group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the position of oxidation.

    Reduction: Amines or alcohols, depending on the functional group reduced.

    Substitution: Nitro derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. The presence of the sulfonyl group suggests it might interact with biological targets in a specific manner.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural rigidity and functional groups.

Mechanism of Action

The mechanism of action of 4-{[(4Z)-4-[(4-Chlorobenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-YL]amino}benzoic acid would depend on its specific application. In a biological context, it might act by inhibiting enzymes or interacting with specific receptors. The sulfonyl group could form strong interactions with amino acid residues in proteins, while the naphthalene and benzoic acid moieties could facilitate binding to hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonic acid: Similar in having the chlorobenzenesulfonyl group but lacks the naphthalene and benzoic acid moieties.

    Naphthalene-2-sulfonic acid: Contains the naphthalene ring and sulfonic acid group but lacks the chlorobenzenesulfonyl and benzoic acid components.

    Benzoic acid derivatives: Various derivatives of benzoic acid can be compared based on their functional groups and biological activities.

Uniqueness

The uniqueness of 4-{[(4Z)-4-[(4-Chlorobenzenesulfonyl)imino]-1-oxo-1,4-dihydronaphthalen-2-YL]amino}benzoic acid lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both the naphthalene and benzoic acid moieties, along with the chlorobenzenesulfonyl group, provides a unique scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C23H15ClN2O5S

Molecular Weight

466.9 g/mol

IUPAC Name

4-[[(4Z)-4-(4-chlorophenyl)sulfonylimino-1-oxonaphthalen-2-yl]amino]benzoic acid

InChI

InChI=1S/C23H15ClN2O5S/c24-15-7-11-17(12-8-15)32(30,31)26-20-13-21(22(27)19-4-2-1-3-18(19)20)25-16-9-5-14(6-10-16)23(28)29/h1-13,25H,(H,28,29)/b26-20-

InChI Key

ZKBSNQCJEHRCRN-QOMWVZHYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N\S(=O)(=O)C3=CC=C(C=C3)Cl)/C=C(C2=O)NC4=CC=C(C=C4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C(C2=O)NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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